1-(3-Chloropropyl)azepane hydrochloride
Overview
Description
1-(3-Chloropropyl)azepane hydrochloride is a chemical compound with the molecular formula C9H19Cl2N. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and other chemical processes due to its unique structure and reactivity .
Preparation Methods
The synthesis of 1-(3-Chloropropyl)azepane hydrochloride typically involves the reaction of azepane with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet the demand for large quantities of the compound .
Chemical Reactions Analysis
1-(3-Chloropropyl)azepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and hydrogen gas with a suitable catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloropropyl)azepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)azepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
1-(3-Chloropropyl)azepane hydrochloride can be compared with other similar compounds, such as:
1-(3-Chloropropyl)piperidine hydrochloride: This compound has a similar structure but contains a six-membered ring instead of a seven-membered ring.
1-(3-Chloropropyl)morpholine hydrochloride: This compound contains an oxygen atom in the ring, which can influence its reactivity and biological activity.
1-(3-Chloropropyl)pyrrolidine hydrochloride: This compound has a five-membered ring, which can affect its chemical properties and applications
The uniqueness of this compound lies in its seven-membered ring structure, which can provide different steric and electronic properties compared to its analogs .
Properties
IUPAC Name |
1-(3-chloropropyl)azepane;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN.ClH/c10-6-5-9-11-7-3-1-2-4-8-11;/h1-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZLLGQUIRVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513610 | |
Record name | 1-(3-Chloropropyl)azepane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57616-77-0 | |
Record name | NSC92177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Chloropropyl)azepane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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